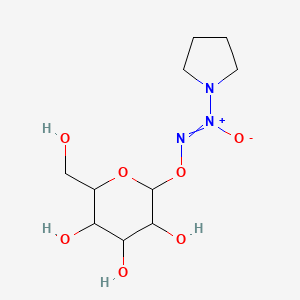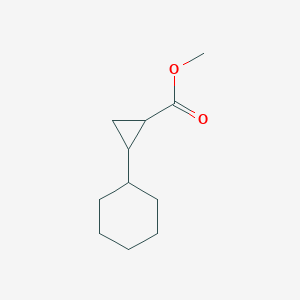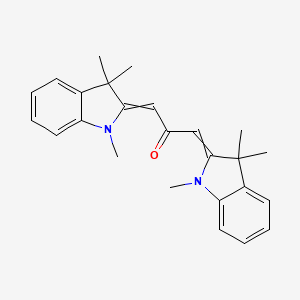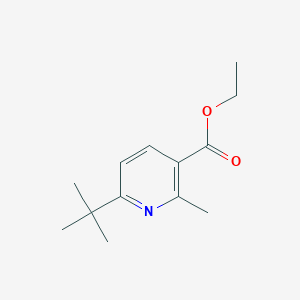![molecular formula C40H26Br4 B1503243 4,4'-Bis[2,2-bis(4-bromophenyl)vinyl]-1,1'-biphenyl CAS No. 209802-63-1](/img/structure/B1503243.png)
4,4'-Bis[2,2-bis(4-bromophenyl)vinyl]-1,1'-biphenyl
Overview
Description
4,4’-Bis[2,2-bis(4-bromophenyl)vinyl]-1,1’-biphenyl is an organic compound with the molecular formula C40H26Br4 It is a derivative of biphenyl, where the biphenyl core is substituted with two vinyl groups, each bearing two 4-bromophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis[2,2-bis(4-bromophenyl)vinyl]-1,1’-biphenyl typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-bromobenzaldehyde and 4-bromostyrene.
Reaction Conditions: The key step involves a Wittig reaction, where 4-bromobenzaldehyde reacts with a phosphonium ylide derived from 4-bromostyrene. This reaction is typically carried out in an inert atmosphere using a solvent like tetrahydrofuran (THF) at low temperatures.
Purification: The product is purified using column chromatography or recrystallization techniques to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of 4,4’-Bis[2,2-bis(4-bromophenyl)vinyl]-1,1’-biphenyl may involve large-scale Wittig reactions with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4,4’-Bis[2,2-bis(4-bromophenyl)vinyl]-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms on the phenyl rings can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The vinyl groups can undergo oxidation to form corresponding carbonyl compounds or reduction to yield saturated hydrocarbons.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex biphenyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution Products: Various substituted biphenyl derivatives.
Oxidation Products: Carbonyl compounds such as aldehydes or ketones.
Reduction Products: Saturated hydrocarbons.
Scientific Research Applications
4,4’-Bis[2,2-bis(4-bromophenyl)vinyl]-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 4,4’-Bis[2,2-bis(4-bromophenyl)vinyl]-1,1’-biphenyl involves its interaction with molecular targets through its bromine atoms and vinyl groups. These interactions can lead to the formation of covalent bonds or non-covalent interactions with proteins, nucleic acids, or other biomolecules. The compound’s unique structure allows it to modulate various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4,4’-Bis[2,2-bis(4-chlorophenyl)vinyl]-1,1’-biphenyl
- 4,4’-Bis[2,2-bis(4-fluorophenyl)vinyl]-1,1’-biphenyl
- 4,4’-Bis[2,2-bis(4-methylphenyl)vinyl]-1,1’-biphenyl
Uniqueness
4,4’-Bis[2,2-bis(4-bromophenyl)vinyl]-1,1’-biphenyl is unique due to the presence of bromine atoms, which impart distinct electronic and steric properties. These properties influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
1-[2,2-bis(4-bromophenyl)ethenyl]-4-[4-[2,2-bis(4-bromophenyl)ethenyl]phenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H26Br4/c41-35-17-9-31(10-18-35)39(32-11-19-36(42)20-12-32)25-27-1-5-29(6-2-27)30-7-3-28(4-8-30)26-40(33-13-21-37(43)22-14-33)34-15-23-38(44)24-16-34/h1-26H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXMBIIMLUURBDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)C=C(C5=CC=C(C=C5)Br)C6=CC=C(C=C6)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H26Br4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00695314 | |
| Record name | 4,4'-Bis[2,2-bis(4-bromophenyl)ethenyl]-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00695314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
826.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
209802-63-1 | |
| Record name | 4,4'-Bis[2,2-bis(4-bromophenyl)ethenyl]-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00695314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1,3-Dimethyl-5-[2-(3-methyl-1,3-oxazolidin-2-ylidene)ethylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B1503181.png)




![1,3-Dimethyl-5-[2-(1-methylpyrrolidin-2-ylidene)ethylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B1503198.png)



